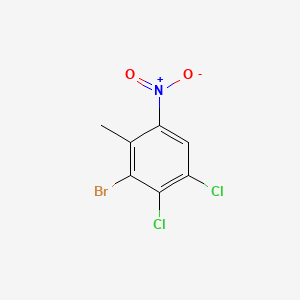

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, methyl, and nitro groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process can be broken down into several steps:

Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine in the presence of a catalyst like iron bromide, while chlorination can be done using chlorine gas or a chlorinating agent like sulfuryl chloride.

Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction reactions.

Oxidation: Potassium permanganate in an alkaline medium is commonly used for oxidation reactions.

Major Products

Aminobenzene Derivatives: Reduction of the nitro group yields aminobenzene derivatives.

Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.

Aplicaciones Científicas De Investigación

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific electronic properties.

Pharmaceuticals: It can be a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agricultural Chemicals: The compound is used in the synthesis of agrochemicals like pesticides and herbicides.

Mecanismo De Acción

The mechanism of action of 3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene involves its interaction with various molecular targets:

Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the electron-deficient aromatic ring reacts with nucleophiles.

Reduction and Oxidation: The nitro and methyl groups undergo redox reactions, altering the compound’s chemical properties and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the bromine and methyl groups.

3-Bromo-4-nitrotoluene: Similar structure but lacks the chlorine atoms.

2,4-Dichloro-5-nitrotoluene: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is unique due to the combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methyl) groups makes it a versatile compound in various chemical reactions and applications.

Actividad Biológica

3-Bromo-1,2-dichloro-4-methyl-5-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H4BrCl2N2O2

- Molecular Weight : 251.48 g/mol

The presence of multiple halogens and a nitro group contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its electrophilic nature. The compound can undergo electrophilic substitution reactions, which allow it to interact with various biological macromolecules such as proteins and nucleic acids. The nitro group enhances the compound's reactivity by acting as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attacks. This characteristic is crucial in understanding its potential mutagenic and cytotoxic effects .

Mutagenicity Studies

Research has indicated that several halogenated compounds, including derivatives similar to this compound, exhibit mutagenic properties. A study examining a range of chemicals found that halogenated nitrobenzenes often demonstrate significant mutagenicity in bacterial assays. This suggests that this compound could pose similar risks .

Antimicrobial Activity

In vitro studies have demonstrated that halogenated aromatic compounds can possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial activity .

Cytotoxicity and Cancer Research

The cytotoxic effects of halogenated compounds have been explored in cancer research. A study indicated that related nitro-substituted compounds exhibited cytotoxicity against cancer cell lines without significantly affecting normal cells. This selectivity is critical for developing targeted cancer therapies . Further investigations into this compound's effects on specific cancer cell lines could provide insights into its therapeutic potential.

Case Study 1: Mutagenicity Testing

In a study assessing the mutagenic potential of various nitro-substituted compounds, this compound was included in a panel of tests using Salmonella typhimurium strains. The results indicated a significant increase in mutation rates at higher concentrations, suggesting a strong mutagenic effect .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several halogenated compounds against Staphylococcus aureus and Escherichia coli. While direct data on this compound was not available, related compounds demonstrated effective inhibition at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C7H4BrCl2NO2 |

|---|---|

Peso molecular |

284.92 g/mol |

Nombre IUPAC |

3-bromo-1,2-dichloro-4-methyl-5-nitrobenzene |

InChI |

InChI=1S/C7H4BrCl2NO2/c1-3-5(11(12)13)2-4(9)7(10)6(3)8/h2H,1H3 |

Clave InChI |

LZTNRVBTOBVIPT-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.